molecular formula C11H14N2O2 B2536249 Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate CAS No. 1880286-94-1

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate

Cat. No.: B2536249
CAS No.: 1880286-94-1
M. Wt: 206.245
InChI Key: ZFEDDCJPRGNMSZ-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a cyclopropylmethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced by esterification of the carboxylic acid derivative of pyridine using methanol and an acid catalyst.

    Substitution with Cyclopropylmethylamine: The final step involves the substitution of the hydrogen atom at the 6-position of the pyridine ring with a cyclopropylmethylamino group. This can be achieved through nucleophilic substitution reactions using cyclopropylmethylamine and appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the cyclopropylmethylamino group.

    Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Contains a hydroxymethyl group instead of the cyclopropylmethylamino group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with different substituents.

Uniqueness: Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted at the 6-position with a cyclopropylmethylamino group. The synthesis typically involves several key steps:

  • Formation of the Pyridine Ring : Utilizing methods such as Hantzsch synthesis.
  • Esterification : Introduction of the methyl ester group through reaction with methanol.
  • Nucleophilic Substitution : Substituting the hydrogen at the 6-position with cyclopropylmethylamine under appropriate conditions.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and viruses, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, suggesting potential as a therapeutic agent in oncology. For instance, compounds structurally related to this compound have been noted for their antiproliferative effects against various cancers, with some derivatives achieving GI50 values in the nanomolar range .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction could lead to alterations in cellular pathways associated with growth, apoptosis, and immune response .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
Methyl 6-methylpyridine-3-carboxylateBasic pyridine structureLacks cyclopropylmethylamino groupLimited biological activity
Methyl 6-(hydroxymethyl)pyridine-2-carboxylateHydroxymethyl substitutionDifferent functional groupVaries based on substitution
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateIndole derivativeDifferent scaffoldAnticancer properties noted

This table highlights how the presence of the cyclopropylmethylamino group in this compound may confer distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiproliferative Studies : A recent study reported that derivatives similar to this compound displayed significant antiproliferative activity against pancreatic cancer cells (Panc-1), with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed potential interactions with cell cycle regulators and apoptosis pathways, indicating its multifaceted role in cancer biology .

Properties

IUPAC Name

methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(13-7-9)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEDDCJPRGNMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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